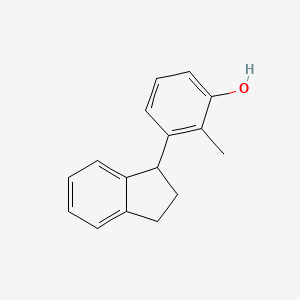![molecular formula C14H10O6 B14380030 9-Methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl acetate CAS No. 87997-38-4](/img/structure/B14380030.png)
9-Methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methoxy-7-oxo-7H-furo3,2-gbenzopyran-4-yl acetate is a complex organic compound belonging to the class of furocoumarins. These compounds are known for their diverse biological activities and are often found in various plant species. The structure of 9-Methoxy-7-oxo-7H-furo3,2-gbenzopyran-4-yl acetate includes a furo3,2-gbenzopyran core with methoxy and acetate functional groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-7-oxo-7H-furo3,2-gbenzopyran-4-yl acetate typically involves multi-step organic reactions. One common method starts with the preparation of the furo3,2-gbenzopyran core, followed by the introduction of the methoxy and acetate groups. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 9-Methoxy-7-oxo-7H-furo3,2-gbenzopyran-4-yl acetate may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
9-Methoxy-7-oxo-7H-furo3,2-gbenzopyran-4-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Catalysts: Acid or base catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
9-Methoxy-7-oxo-7H-furo3,2-gbenzopyran-4-yl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating skin disorders and other medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 9-Methoxy-7-oxo-7H-furo3,2-gbenzopyran-4-yl acetate involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA and form cross-links, inhibiting DNA synthesis and function. This property is particularly relevant in its potential use as an anticancer agent, where it can induce cell death in cancerous cells.
Comparison with Similar Compounds
Similar Compounds
Methoxsalen: A furocoumarin used to treat psoriasis and vitiligo.
Bergapten: Another furocoumarin with similar biological activities.
Imperatorin: Known for its antimicrobial and anti-inflammatory properties.
Uniqueness
9-Methoxy-7-oxo-7H-furo3,2-gbenzopyran-4-yl acetate is unique due to its specific functional groups and structural configuration, which contribute to its distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
87997-38-4 |
|---|---|
Molecular Formula |
C14H10O6 |
Molecular Weight |
274.22 g/mol |
IUPAC Name |
(9-methoxy-7-oxofuro[3,2-g]chromen-4-yl) acetate |
InChI |
InChI=1S/C14H10O6/c1-7(15)19-11-8-3-4-10(16)20-13(8)14(17-2)12-9(11)5-6-18-12/h3-6H,1-2H3 |
InChI Key |
PZESZTAKGBQDSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C2C=COC2=C(C3=C1C=CC(=O)O3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


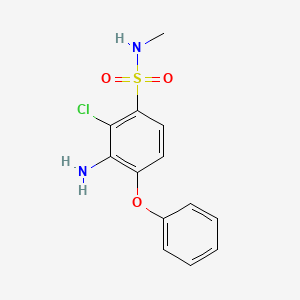
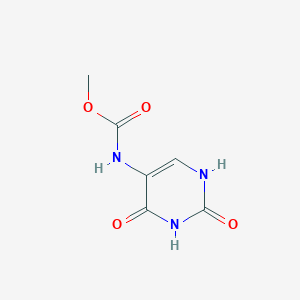
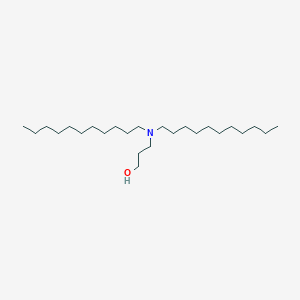
![3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14379971.png)
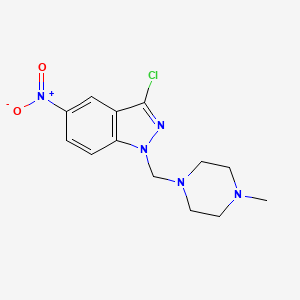

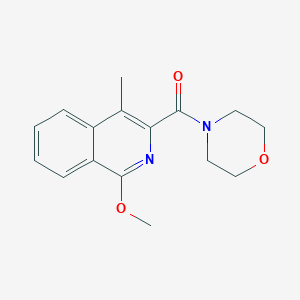
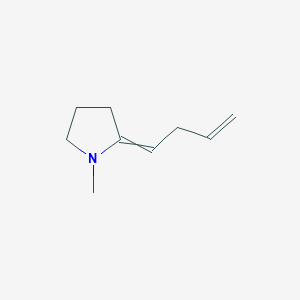

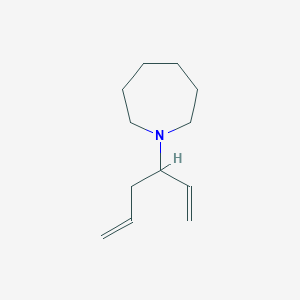

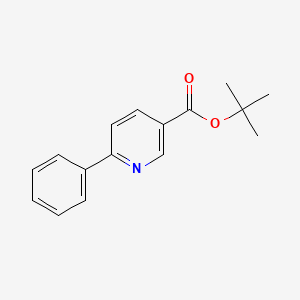
![1H-Spiro[1,3-benzodithiole-2,1'-cyclohexan]-1-one](/img/structure/B14380022.png)
